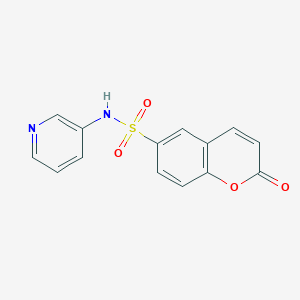

2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases.

Scientific Research Applications

Organic Synthesis and Catalysis

- Eco-friendly Synthesis of Derivatives : 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide and its derivatives can be synthesized using environmentally benign methods. A study by Sudhan et al. (2017) detailed the synthesis of 2-(2-oxo-2H-chromen-3-yl)-4-aryl-indeno[1,2-b]pyridine-5-one derivatives, emphasizing mild reaction conditions and high yields without using toxic catalysts or solvents (Sudhan, Ghashang, & Mansoor, 2017).

Medical Imaging and Detection

- Two-Photon Fluorescence Probes for Cell Imaging : The compound has been explored in the development of two-photon fluorescence probes for mitochondrial imaging and detection of sulfite/bisulfite in living cells. Wang et al. (2019) demonstrated its application in creating probes that showed selective response to sulfite/bisulfite and targeted mitochondria effectively (Wang et al., 2019).

Chemical Reactions and Derivatives

- Reaction with S-methylisothiosemicarbazide Hydroiodide : Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Pharmaceutical Research

- Synthesis of Antiproliferative Agents : Bashandy et al. (2014) synthesized novel derivatives containing N,N-dimethylbenzenesulfonamide moiety, showing promising antiproliferative activity against human breast cancer cells. This highlights the potential pharmaceutical applications of the compound (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Green Chemistry

- Solvent-Free Synthesis of Derivatives : Ghattas et al. (2014) described a solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides, showcasing an environmentally friendly approach to creating derivatives of the compound (Ghattas, Carlin, Murkli, & Jacobs, 2014).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.

Biochemical Pathways

The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway. Specifically, it can delay the breakdown of complex carbohydrates into glucose, thereby reducing the occurrence of postprandial hyperglycemia . This can be beneficial in the management of conditions like type 2 diabetes.

Result of Action

The inhibition of α-glucosidase by similar compounds has been shown to reduce postprandial hyperglycemia . This suggests that 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide may have similar effects, potentially making it useful in the management of type 2 diabetes.

properties

IUPAC Name |

2-oxo-N-pyridin-3-ylchromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-14-6-3-10-8-12(4-5-13(10)20-14)21(18,19)16-11-2-1-7-15-9-11/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTGQENYDSHLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)

![Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2846763.png)

![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2846773.png)

![2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2846776.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate](/img/structure/B2846780.png)

![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)